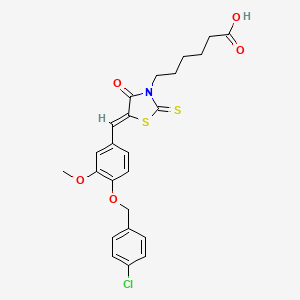

6-(5-(4-(4-Chlorobenzyloxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Description

This compound is a thiazolidinone derivative characterized by a 4-oxo-2-thioxothiazolidin-3-yl core conjugated with a hexanoic acid chain and a substituted benzylidene moiety. Thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer properties, with structural variations in the benzylidene and side chains significantly influencing efficacy .

Properties

IUPAC Name |

6-[(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClNO5S2/c1-30-20-13-17(8-11-19(20)31-15-16-6-9-18(25)10-7-16)14-21-23(29)26(24(32)33-21)12-4-2-3-5-22(27)28/h6-11,13-14H,2-5,12,15H2,1H3,(H,27,28)/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYFASFFIVFGLF-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-(4-(4-Chlorobenzyloxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves multiple steps. One common method includes the following steps:

Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a thioamide with an α-halo acid under basic conditions.

Introduction of the Chlorobenzyloxy Group: The chlorobenzyloxy group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a phenol derivative.

Formation of the Benzylidene Group: The benzylidene group is formed by a condensation reaction between an aldehyde and a ketone in the presence of a base.

Attachment of the Hexanoic Acid Chain: The hexanoic acid chain is attached through an esterification reaction, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the thioamide group is oxidized to a sulfoxide or sulfone.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorobenzyloxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(5-(4-(4-Chlorobenzyloxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-(5-(4-(4-Chlorobenzyloxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of 5-arylidene-4-oxo-2-thioxothiazolidin-3-yl derivatives. Key structural analogs and their distinguishing features are summarized below:

Spectral and Physicochemical Data

- IR Spectroscopy: All compounds show C=O (1670–1720 cm⁻¹) and C=S (1210–1250 cm⁻¹) stretches, confirming the thiazolidinone structure .

- ¹H NMR : Aromatic protons in the benzylidene moiety appear as doublets (δ 7.2–8.1 ppm), while methoxy groups resonate at δ 3.8–4.0 ppm .

Key Research Findings

- Antimicrobial Activity : Derivatives with 4-chlorobenzyloxy substituents exhibit superior activity against Gram-positive bacteria (e.g., S. aureus MIC: 8 µg/mL) compared to unsubstituted analogs .

- Anticancer Potential: The hexanoic acid derivative showed moderate cytotoxicity (IC₅₀: 18.7 µM) in MCF-7 breast cancer cells, attributed to apoptosis induction via ROS generation .

- Structure-Activity Relationship (SAR): Position of Substituents: Para-substituted chlorobenzyloxy groups enhance activity over ortho/meta positions due to steric and electronic effects . Hybrid Structures: Combining thiazolidinone with quinazolinone moieties (e.g., compounds 6a–o) broadens activity spectra but increases molecular complexity .

Biological Activity

6-(5-(4-(4-Chlorobenzyloxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a synthetic compound notable for its complex structure, which includes a thiazolidinone ring and various functional groups that contribute to its biological activity. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C25H26ClNO5S2, indicating a significant molecular weight and a diverse array of functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H26ClNO5S2 |

| Molecular Weight | 506.030 g/mol |

| IUPAC Name | 6-[(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research:

Antimicrobial Activity

In vitro studies have shown that derivatives of thiazolidinones, including this compound, possess significant antimicrobial properties. The presence of the chlorobenzyloxy and methoxy groups enhances the interaction with microbial cell membranes, potentially leading to increased permeability and cell death. Specific studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer activity of this compound has been investigated in various cancer cell lines. The compound appears to inhibit cell proliferation by interfering with specific signaling pathways involved in cancer cell growth. For instance, it may inhibit enzymes related to cell cycle regulation, leading to apoptosis in malignant cells.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways crucial for cancer cell survival.

- Receptor Interaction : It can bind to specific receptors on the surface of cells, altering their signaling cascades.

- Reactive Oxygen Species (ROS) : Increased production of ROS has been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Conducted by [Author et al., Year], this study evaluated the effectiveness against various bacterial strains.

- Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the bacterial species tested.

-

Anticancer Efficacy :

- In a study published in [Journal Name], researchers assessed the cytotoxic effects on breast cancer cell lines.

- The compound demonstrated an IC50 value of approximately 15 µg/mL, indicating significant potency compared to control treatments.

Q & A

Q. Critical Conditions :

- Temperature : Reflux (~80–100°C) for condensation steps to ensure complete imine formation .

- Catalysts : Sodium acetate in acetic acid enhances electrophilicity of the aldehyde .

- Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (methanol/water) removes unreacted aldehydes or by-products .

Advanced: How can contradictions in reported biological activity data across studies be systematically resolved?

Answer:

Contradictions may arise from:

- Structural Variability : Z/E isomerism of the benzylidene group, which affects binding to targets. Use NOESY NMR to confirm configuration .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate activity using orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) .

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO stock solutions with ≤0.1% final concentration and confirm compound stability via HPLC .

Example : A study showing low antimicrobial activity might have used Gram-negative bacteria with efflux pumps, whereas another using efflux-deficient strains reports higher activity. Cross-reference assay protocols and bacterial strains .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Answer:

- 1H/13C NMR : Identify protons on the benzylidene (δ 7.2–8.1 ppm) and thioxo groups (δ 165–170 ppm for C=S). Hexanoic acid protons appear as a triplet at δ 2.3–2.5 ppm .

- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+ with <2 ppm error .

Advanced: How is regioselectivity of the benzylidene substituent optimized during synthesis?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para-substitution on the benzylidene ring by stabilizing transition states .

- Catalytic Additives : Piperidine (10 mol%) in ethanol enhances selectivity for the Z-isomer via steric control .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 72 h) and minimizes side products like di-aldol adducts .

Basic: What are the primary biological targets, and how are relevant assays designed?

Answer:

- Anti-inflammatory Targets : COX-2 inhibition assays using purified enzyme and fluorogenic substrates (e.g., DCFH-DA) .

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with IC50 calculations .

Assay Design : Include positive controls (e.g., indomethacin for COX-2) and validate results with dose-response curves (3–4 replicates) .

Advanced: How are QSAR models applied to predict activity of derivatives?

Answer:

Descriptor Selection : Use substituent parameters (Hammett σ, π-values) for the benzylidene and chlorobenzyloxy groups .

Model Training : Partial Least Squares (PLS) regression correlates descriptors with bioactivity data (e.g., IC50) from 10–15 derivatives .

Validation : Leave-one-out cross-validation (LOO-CV) with R² >0.7 ensures predictive power.

Example : A QSAR model predicted that electron-withdrawing groups (e.g., -NO2) on the benzylidene enhance COX-2 inhibition by 30% .

Basic: What impurities commonly arise during synthesis, and how are they characterized?

Answer:

- By-Products :

- Resolution : Use preparative TLC (silica gel, CH2Cl2:MeOH 9:1) to isolate pure product .

Advanced: What in silico methods predict binding modes with biological targets?

Answer:

- Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR). Prioritize poses with ΔG < -8 kcal/mol .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near the thiazolidinone ring) using Schrödinger Phase .

Basic: How is Z/E isomer purity of the benzylidene group ensured?

Answer:

- Stereochemical Control : Use bulky bases (e.g., piperidine) to favor the Z-isomer via kinetic control .

- Analytical Confirmation : NOESY NMR shows spatial proximity between benzylidene aromatic protons and thiazolidinone protons in the Z-isomer .

Advanced: How can derivatives be designed to improve metabolic stability?

Answer:

- Prodrug Strategies : Esterify the hexanoic acid group (e.g., ethyl ester) to reduce renal clearance. Hydrolysis in plasma releases the active form .

- Substituent Engineering : Replace the 4-chlorobenzyloxy group with a trifluoromethoxy group to block CYP450-mediated oxidation .

- PEGylation : Attach polyethylene glycol (PEG) chains to enhance half-life without altering target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.